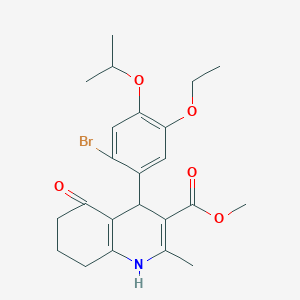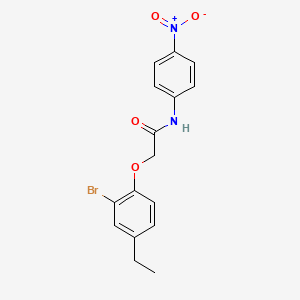![molecular formula C16H31N3O3 B4069464 N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4069464.png)
N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide
Overview
Description
N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide, also known as Boc-MLF, is a synthetic peptide that has been widely used in scientific research. Boc-MLF is a potent inhibitor of formyl peptide receptor 1 (FPR1), which plays an important role in the immune system.
Mechanism of Action
N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide is a competitive antagonist of FPR1. It binds to the receptor and prevents the binding of formyl peptides, which are the natural ligands of FPR1. This results in the inhibition of downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium ions. N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide has been shown to inhibit the chemotaxis of neutrophils and monocytes in response to formyl peptides.
Biochemical and Physiological Effects:
N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide has been shown to have a significant impact on the immune system. It inhibits the chemotaxis of neutrophils and monocytes, which are important immune cells involved in the response to infection and tissue damage. N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide also reduces the production of reactive oxygen species (ROS) by neutrophils, which are involved in oxidative stress and tissue damage. Moreover, N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), from immune cells.
Advantages and Limitations for Lab Experiments
N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide is a potent and selective inhibitor of FPR1, which makes it an ideal tool for studying the role of FPR1 in the immune system. It has been extensively used in vitro and in vivo experiments to investigate the signaling pathways involved in FPR1 activation and the downstream effects on immune cell function. However, one limitation of N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide is that it is a synthetic peptide, which may have different properties than the natural ligands of FPR1. Moreover, the effects of N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide may vary depending on the experimental conditions and the cell type used.
Future Directions
There are several future directions for the research on N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide. Firstly, more studies are needed to investigate the effects of N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide on other immune cells, such as dendritic cells and T cells. Secondly, the signaling pathways involved in FPR1 activation and the downstream effects on immune cell function need to be further elucidated. Thirdly, the potential therapeutic applications of N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide in inflammatory diseases and cancer need to be explored. Finally, the development of more potent and selective inhibitors of FPR1 may lead to the discovery of new therapeutic targets for immune-related diseases.
Scientific Research Applications
N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide has been extensively used in scientific research to study the role of FPR1 in the immune system. FPR1 is expressed on various immune cells, including neutrophils, monocytes, and macrophages. It plays a crucial role in the recruitment and activation of immune cells in response to infection or tissue damage. N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide has been used to investigate the signaling pathways involved in FPR1 activation and the downstream effects on immune cell function.
properties
IUPAC Name |
N-butyl-4-[3-(2-methoxyethylamino)-3-oxopropyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-3-4-9-18-16(21)19-11-7-14(8-12-19)5-6-15(20)17-10-13-22-2/h14H,3-13H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJATLYFRQLWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCC(CC1)CCC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069389.png)


![6-(4-methoxyphenyl)-2-[(2-oxocyclohexyl)thio]-4-phenylnicotinonitrile](/img/structure/B4069398.png)
![3-benzyl-7-methyl-2-[(2-oxopropyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069412.png)
![N~1~-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4069419.png)
![2-{[3-(benzylsulfonyl)-2-hydroxypropyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4069428.png)
![2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4069432.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069440.png)
![2-{[N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069446.png)
methanone](/img/structure/B4069467.png)
![N-(2-phenylethyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069474.png)
![(2-furylmethyl){5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4069482.png)
![2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4069489.png)